molecular formula C18H27BrN2O2 B12447175 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine CAS No. 887581-75-1

1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12447175
CAS No.: 887581-75-1
M. Wt: 383.3 g/mol
InChI Key: VBXJXDOWEFFOQR-UHFFFAOYSA-N
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Description

1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H26BrN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

The synthesis of 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with piperidine and 2-bromo-benzylamine.

    Protection of Piperidine: The piperidine is first protected with a Boc group to form 1-Boc-piperidine.

    Formation of the Intermediate: The protected piperidine is then reacted with 2-bromo-benzylamine under specific conditions to form the desired compound.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents include TFA for deprotection and various nucleophiles for substitution reactions. Major products formed depend on the specific reactions and reagents used.

Scientific Research Applications

1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine can be compared with similar compounds, such as:

    1-Benzyl-4-(N-Boc-amino) piperidine: Similar structure but with a benzyl group instead of a bromo-benzyl group.

    4-N-Boc-piperidine: Lacks the bromo-benzyl group, making it less reactive in certain substitution reactions.

    1-Boc-4-piperidone: Contains a ketone group, leading to different reactivity and applications.

The uniqueness of this compound lies in its bromo-benzyl group, which allows for specific substitution reactions and its use as an intermediate in the synthesis of complex molecules.

Properties

CAS No.

887581-75-1

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-[[(2-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13H2,1-3H3

InChI Key

VBXJXDOWEFFOQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2Br

Origin of Product

United States

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